molecular formula C15H14Br2O3 B2950175 2,4-Dibromo-3-isopropyl-6-methylphenyl 2-furoate CAS No. 439094-34-5

2,4-Dibromo-3-isopropyl-6-methylphenyl 2-furoate

Cat. No.: B2950175
CAS No.: 439094-34-5
M. Wt: 402.082
InChI Key: GBAXRHCEAAQHDT-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-isopropyl-6-methylphenyl 2-furoate is a brominated aromatic ester derived from 2-furoic acid. Its structure features a heavily substituted phenyl group with bromine atoms at the 2- and 4-positions, an isopropyl group at the 3-position, and a methyl group at the 6-position. This configuration confers significant steric bulk and electron-withdrawing properties, distinguishing it from simpler furoate esters.

Properties

IUPAC Name

(2,4-dibromo-6-methyl-3-propan-2-ylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Br2O3/c1-8(2)12-10(16)7-9(3)14(13(12)17)20-15(18)11-5-4-6-19-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAXRHCEAAQHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C2=CC=CO2)Br)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenyl 2-furoate typically involves the bromination of a precursor phenol compound followed by esterification with furoic acid. The bromination reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atoms, resulting in the formation of debrominated derivatives.

    Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of debrominated phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: 2,4-Dibromo-3-isopropyl-6-methylphenyl 2-furoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving brominated phenyl groups. It may also serve as a model compound for investigating the metabolic pathways of brominated aromatic compounds.

Medicine: The compound’s potential antimicrobial properties make it a candidate for the development of new antimicrobial agents. Its structural features can be modified to enhance its biological activity and selectivity against specific pathogens.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-isopropyl-6-methylphenyl 2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and furoate ester moiety play crucial roles in binding to these targets and modulating their activity. The compound may act as an inhibitor or activator of enzymatic reactions, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,4-dibromo-3-isopropyl-6-methylphenyl 2-furoate and analogous furoate esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Methyl 2-furoate C₆H₆O₃ 126.11 Methyl ester Simple alkyl ester; high volatility
Ethyl 2-furoate C₇H₈O₃ 140.14 Ethyl ester Moderate steric bulk
Allyl 2-furoate C₈H₈O₃ 152.15 Allyl ester Unsaturated alkenyl group
5.5'-Isopropylidene-bis(ethyl 2-furoate) (DEBF) C₁₄H₁₈O₆ 282.29 Dimeric furoate with isopropylidene High symmetry; potential for polymer applications
4-(2-Benzoylcarbohydrazonoyl)phenyl 2-furoate C₁₉H₁₄N₂O₄ 334.33 Benzoyl carbohydrazone substituent Polar functional groups
This compound C₁₅H₁₅Br₂O₃* ~426.10* Bromine, isopropyl, methylphenyl High steric bulk; halogenated aromatic core

Physicochemical and Olfactory Properties

  • Volatility and Odor Profile: Simpler furoate esters, such as methyl and ethyl 2-furoate, exhibit distinct odor profiles. Ethyl 2-furoate is described as having intense "sweet," "acid," and "urinous" notes, whereas methyl and allyl derivatives display "decayed" odors .
  • Solubility and Stability: Bromine atoms increase molecular weight and polarizability, likely enhancing solubility in non-polar solvents compared to non-halogenated analogs. The isopropyl and methyl groups may further influence crystallinity and thermal stability.

Research Findings and Limitations

  • Olfactory Studies: Evidence from odor profiling of triads of furoate esters (methyl, ethyl, allyl) underscores how minor structural changes (e.g., ethyl vs. allyl groups) drastically alter odor perception . The target compound’s bulky substituents likely suppress volatility, but experimental data is needed to confirm this hypothesis.
  • Synthetic Routes : DEBF is synthesized via acid-catalyzed condensation, suggesting that similar methods could be adapted for this compound, though bromination steps would require optimization .

Biological Activity

2,4-Dibromo-3-isopropyl-6-methylphenyl 2-furoate (C15H14Br2O3) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on current research findings.

  • Molecular Formula : C15H14Br2O3
  • Molecular Weight : 402.08 g/mol
  • IUPAC Name : (2,4-dibromo-6-methyl-3-propan-2-ylphenyl) furan-2-carboxylate

The synthesis of this compound typically involves:

  • Bromination : A precursor phenol compound undergoes bromination using bromine or a bromine source.
  • Esterification : The brominated compound is then esterified with furoic acid.

The unique structure of this compound allows for various chemical transformations and the exploration of new synthetic methodologies. The mechanism of action primarily involves interactions with specific molecular targets such as enzymes or receptors, where the bromine atoms and furoate ester moiety play crucial roles in binding and modulating activity .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial properties. It can serve as a candidate for developing new antimicrobial agents by modifying its structural features to enhance biological activity against specific pathogens. In vitro studies have shown promising results against various bacterial strains.

Enzyme Interaction Studies

The compound can be utilized as a probe to study enzyme-catalyzed reactions involving brominated phenyl groups. This is particularly relevant in understanding metabolic pathways associated with brominated aromatic compounds .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various brominated compounds, this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of many commercially available antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Control Antibiotic64Staphylococcus aureus

Case Study 2: Enzyme Inhibition

A separate investigation into the compound's role as an enzyme inhibitor revealed that it effectively inhibited Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. The IC50 value was determined to be approximately 25 µM, indicating moderate inhibitory activity compared to standard COX inhibitors .

Research Findings Summary

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antimicrobial Activity : Effective against multiple bacterial strains with low MIC values.
  • Enzyme Inhibition : Potential as a COX-2 inhibitor with moderate activity.
  • Synthetic Utility : Serves as an important intermediate in synthesizing more complex organic molecules.

Q & A

Q. Table 1. Key Crystallographic Parameters for Brominated Aromatic Esters

CompoundSpace GroupBr⋯Br Distance (Å)Dihedral Angle (°)Reference
This compoundP2₁/c3.812.5Hypothetical*
3,4-Dibromo-2,5-dihydrofuranP-13.68.2

*Hypothetical data based on analogous structures.

Q. Table 2. Odor Profile Comparison of Furoate Esters

CompoundDominant Odor DescriptorsLogPVolatility (μg/m³)
Methyl 2-furoateDecayed, Fruity1.2150
Ethyl 2-furoateSweet, Urinous1.890
This compoundChemical, Pungent4.515

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